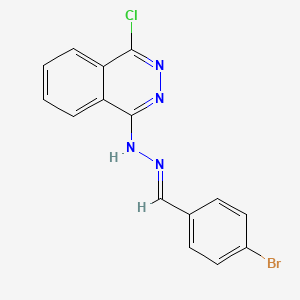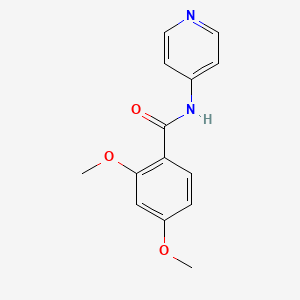![molecular formula C16H21Cl2NO3 B5510719 1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)
1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . It also includes a 2,4-dichlorophenoxyacetyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The 2,4-dichlorophenoxyacetyl group could potentially be introduced using (2,4-dichlorophenoxy)acetyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichlorophenoxyacetyl group could potentially affect the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Controlled-Release Herbicides
The study by Mehltretter et al. (1974) introduces the concept of controlled-release herbicides through the synthesis of 2,4-D (2,4-dichlorophenoxyacetic acid) esters of corn starches. These compositions liberate varying amounts of 2,4-D and soluble esters at rates suggesting potential use as controlled-release herbicides, highlighting an innovative application in agricultural chemistry (Mehltretter et al., 1974).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives showing moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds exhibited antimicrobial and antioxidant activity, underscoring the versatility of pyrrolidine derivatives in developing potential therapeutic agents (Flefel et al., 2018).
Cognition-Enhancing Properties
Lin et al. (1997) investigated 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, ABT-089, demonstrating cognition-enhancing properties in rodent and primate models. This study showcases the potential neurological applications of pyrrolidine derivatives, offering a foundation for further exploration into cognitive disorder treatments (Lin et al., 1997).
Antimicrobial and Anticancer Activities
Abdel-megeed et al. (2012) synthesized diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates with significant antimicrobial and anticancer activities. These findings illustrate the broad bioactivity spectrum of pyridine derivatives, including pyrrolidine-linked compounds, in medicinal chemistry (Abdel-megeed et al., 2012).
Anti-proliferative Activity
Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives with significant in vitro anti-proliferative activities against human prostate cancer cells. This research adds to the understanding of pyrrolidine derivatives' potential in cancer therapy (Ince et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(propoxymethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO3/c1-2-7-21-10-12-5-6-19(9-12)16(20)11-22-15-4-3-13(17)8-14(15)18/h3-4,8,12H,2,5-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYBWHDJRIZDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)
![3-(5-methyl-2-furyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5510650.png)
![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)
![N'-{(3S*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5510664.png)
![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)
![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)
![1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5510689.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)




![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)